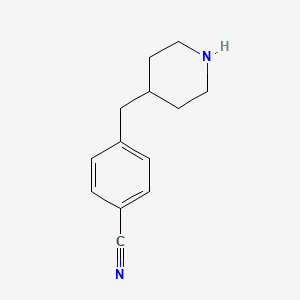

4-(Piperidin-4-ylmethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-13-3-1-11(2-4-13)9-12-5-7-15-8-6-12/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCRAHWABGGGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Strategies for Lead Optimization and Hit-to-Lead Development

Application of Fragment-Based Design Principles

Fragment-Based Drug Design (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target. mdpi.comnih.gov These initial hits, though often weak, provide efficient starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. mdpi.com

The structure of 4-(piperidin-4-ylmethyl)benzonitrile can be conceptually deconstructed into two primary fragments:

Fragment A: 4-Methylpiperidine: This saturated heterocyclic fragment is a privileged structure in medicinal chemistry, prized for its ability to provide a three-dimensional architecture and serve as a handle for introducing various substituents to explore vectors in a binding pocket. nih.gov

Fragment B: 4-Cyanobenzyl Moiety: This fragment consists of a phenyl ring substituted with a nitrile group. The aromatic ring can participate in hydrophobic and π-stacking interactions, while the nitrile group is a potent hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups.

In a hypothetical FBDD campaign, these fragments might be identified independently through high-concentration screening using biophysical methods. mdpi.com For instance, a 4-substituted piperidine (B6355638) fragment could be found to bind in one sub-pocket of a target protein, while a cyanophenyl fragment binds in an adjacent one. The "fragment linking" strategy would then be employed, connecting the two fragments with a suitable linker—in this case, the methylene (B1212753) (-CH2-) group—to produce the final, higher-affinity compound, this compound. This approach allows for the efficient exploration of chemical space and the generation of novel lead compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds by modifying their core structure or functional groups to improve potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. dndi.orgacs.org

Scaffold Hopping: This involves replacing the central molecular core (the scaffold) with a chemically different one that maintains the original orientation of key binding groups. For this compound, several hops could be envisioned:

Piperidine Ring Hop: The piperidine ring could be replaced by other cyclic amines like piperazine (B1678402) or morpholine. A hop to a piperazine scaffold, for example, introduces a second nitrogen atom, which can alter solubility, basicity, and provide an additional point for substitution to probe target interactions or modulate properties. nih.gov

Aromatic Ring Hop: The benzonitrile (B105546) moiety could be hopped to other aromatic or heteroaromatic systems, such as pyridine (B92270), pyrimidine, or thiazole. This can drastically alter the electronic properties and introduce new hydrogen bonding capabilities, potentially improving target engagement or selectivity.

Bioisosteric Replacement: This strategy focuses on substituting specific functional groups with others that have similar physical or chemical properties.

Nitrile Group Replacement: The nitrile (-C≡N) group on the benzonitrile ring is a classic bioisostere for halogens (e.g., -Cl, -Br) or the trifluoromethyl (-CF3) group. These replacements can modulate the electronic nature of the aromatic ring and its interaction with the target. For instance, replacing the electron-withdrawing cyano group with a different halogen can fine-tune the molecule's binding affinity. In some biological contexts, an electron-deficient cyano analog has been found to be inactive, whereas analogs with electron-rich groups show improved activity, indicating the importance of such replacements in SAR exploration.

Methylene Linker Replacement: The methylene bridge connecting the piperidine and benzyl (B1604629) moieties can be replaced with other groups like an ether (-O-) or an amine (-NH-). This can alter the flexibility and geometry of the molecule, influencing how it fits into a binding site.

Strategies for Enhancing Target Engagement and Potency

Once a core scaffold is established, medicinal chemists employ various strategies to enhance its binding affinity (potency) and engagement with the target. This is typically achieved by making systematic modifications to the molecule and analyzing the resulting SAR.

For the this compound scaffold, potency can be modulated by substitutions on both the piperidine and the benzonitrile rings. The goal is to establish favorable interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with amino acid residues in the target's binding site.

For example, in the development of farnesyltransferase inhibitors, modifications to a C-4 phenyl group on a piperidine core were shown to be critical for activity. Similarly, SAR studies on inhibitors of other enzymes have demonstrated that the nature and position of substituents on an aromatic ring attached to a piperidine are crucial for potency. acs.org An electron-withdrawing group at the para-position of the phenyl ring, such as the nitrile in this compound, can be a key interaction point.

The following table illustrates a hypothetical SAR for a series of analogs based on a 4-benzylpiperidine (B145979) core, demonstrating how different substituents on the phenyl ring can impact inhibitory concentration (IC50).

Table 1: Structure-Activity Relationship of Phenyl-Substituted Piperidine Analogs This table is a representative example based on published SAR data for similar scaffolds and does not represent a single specific study.

| Compound | R Group (Substitution on Phenyl Ring) | Hypothetical IC50 (nM) |

|---|---|---|

| 1 | -H (Unsubstituted) | 550 |

| 2 | 4-Cl | 85 |

| 3 | 4-Br | 70 |

| 4 | 4-CN (Benzonitrile) | 65 |

| 5 | 3-Cl | 120 |

| 6 | 3-Br | 115 |

| 7 | 4-CH3 | 400 |

From this representative data, a clear SAR emerges:

Positional Importance: Substituents at the para- (4-) position of the phenyl ring generally lead to higher potency compared to those at the meta- (3-) position (compare compound 2 vs. 5, and 3 vs. 6).

Electronic Effects: Small, electron-withdrawing groups like chloro, bromo, and cyano at the para-position significantly enhance potency compared to the unsubstituted analog (compounds 2, 3, 4 vs. 1). This suggests a specific interaction in the target's binding pocket that is favorable for an electron-poor ring system or a direct hydrogen bond to the substituent.

Steric and Electronic Mismatch: An electron-donating group like methyl (-CH3) at the para-position leads to a loss of potency (compound 7), indicating that electronic character is a key driver of affinity for this hypothetical target.

Further potency enhancements could be achieved by modifying the piperidine nitrogen. For instance, adding a substituent to the N-1 position of the piperidine ring could exploit additional binding pockets and improve affinity, a strategy successfully employed in the development of potent acetylcholinesterase inhibitors. acs.org

Development of Multi-Targeting Ligands for Complex Biological Systems

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. A promising therapeutic approach is the design of single chemical entities, known as multi-target-directed ligands (MTDLs), that can modulate several targets simultaneously. This strategy can offer improved efficacy and a reduced potential for drug resistance compared to monotherapy or combination therapies.

The this compound scaffold is an attractive starting point for developing MTDLs due to its modular nature. The piperidine ring and the benzonitrile moiety can each be tailored to interact with different biological targets. For example, the core scaffold could be elaborated by attaching a second pharmacophore known to inhibit a different target.

One common strategy involves linking two distinct pharmacophores. The this compound moiety could serve as a potent inhibitor for Target A (e.g., a G-protein coupled receptor), while a different chemical warhead known to inhibit Target B (e.g., a kinase enzyme) is attached, often to the piperidine nitrogen. The resulting hybrid molecule is designed to retain affinity for both targets, thereby achieving a dual-action profile. The development of artemisinin-piperazine hybrids, where the piperazine serves as a linker to a second pharmacophore, showcases the feasibility of this approach. nih.gov Such a strategy could be applied to the piperidine core of the title compound to create novel MTDLs for treating complex diseases.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Piperidin-4-ylmethyl)benzonitrile and its Direct Analogues

The synthesis of this compound can be achieved through several strategic approaches, each with its own advantages in terms of starting material availability, reaction conditions, and scalability.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct method for the formation of the aryl-piperidine bond. This strategy typically involves the reaction of a piperidine (B6355638) derivative with an activated aryl halide. In a relevant analogue synthesis, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was prepared by heating a solution of 1-(piperidin-4-yl)piperidine with 4-fluorobenzonitrile (B33359) in dimethyl sulfoxide (B87167) (DMSO) at reflux for three hours. nih.gov The fluorine atom in 4-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group, facilitating its displacement by the secondary amine of the piperidine.

A plausible SNAr route to a precursor of this compound could involve the reaction of a suitably protected 4-(aminomethyl)piperidine (B1205859) with 4-fluorobenzonitrile. The general principle of SNAr reactions on activated aromatic rings is well-established, with the rate of reaction being dependent on the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing strength of the activating group. organicchemistrytutor.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and with high functional group tolerance. nih.govnih.gov While a specific Buchwald-Hartwig synthesis of this compound is not extensively documented, a feasible approach would involve the coupling of 4-halobenzonitrile (where the halogen is typically Br or Cl) with 4-methylpiperidine.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium precatalysts and phosphine (B1218219) ligands have been developed to optimize this reaction for a wide range of substrates. nih.govlookchem.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Chloroanisole | Piperidine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | 95 |

| 4-Bromotoluene | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 98 |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 75-95 |

This table presents generalized conditions from various sources and is intended to be illustrative.

Multi-Step Synthesis Approaches and Key Intermediates

Multi-step synthetic sequences offer flexibility and are often employed for the preparation of this compound. Two common strategies are the alkylation of a pre-formed piperidine ring and the reduction of a pyridine (B92270) precursor.

One straightforward multi-step synthesis involves the N-alkylation of piperidine with a suitable 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile (B47464). The reaction of piperidine with 4-(chloromethyl)benzonitrile in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield 1-(4-cyanobenzyl)piperidine. To obtain the target compound, this compound, a similar alkylation would be performed starting from 4-methylpiperidine.

Another established route involves the catalytic hydrogenation of a corresponding pyridine precursor, 4-(Pyridin-4-ylmethyl)benzonitrile. The reduction of the pyridine ring to a piperidine ring can be achieved using various catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is advantageous as substituted pyridines are often readily available.

A related approach starts with the synthesis of a key intermediate, such as 1-benzyl-4-piperidone. This can undergo a Strecker-type condensation with an aniline (B41778) and a cyanide source to yield an amino-nitrile, which can be further manipulated. researchgate.net For the synthesis of this compound, a Wittig reaction on a protected 4-piperidone (B1582916) to introduce the cyanobenzyl group, followed by deprotection, would be a viable pathway.

Chemical Derivatization and Analogue Synthesis

The scaffold of this compound allows for a wide range of chemical modifications to generate a library of analogues for structure-activity relationship studies.

Modifications on the Piperidine Ring and its Substituents

The secondary amine of the piperidine ring is a primary site for functionalization.

N-Alkylation, N-Acylation, and N-Sulfonylation: The nitrogen atom can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net N-acylation can be achieved with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides. For instance, N-substituted derivatives of 4-piperidinyl benzilate have been synthesized with various alkyl and aralkyl groups. nih.gov Similarly, N-acylation of sulfonamides has been reported using N-acylbenzotriazoles. nih.gov These methods are directly applicable to this compound to introduce a diverse range of substituents on the piperidine nitrogen.

Modifications at other positions: Alkylation at the carbon atoms of the piperidine ring is also possible, though it often requires more complex synthetic strategies, such as the use of enolates or enamines of corresponding piperidones. chemrevlett.com

Table 2: Examples of Piperidine Ring Modifications

| Starting Material | Reagent | Reaction Type | Product |

| Piperidine | Alkyl bromide/iodide, K₂CO₃ | N-Alkylation | N-Alkylpiperidine |

| 1-Benzoyl-4-piperidone | Acetonyl halide | C-Alkylation | 1-Benzoyl-3-acetonyl-4-piperidone |

| 4-Piperidinyl benzilate | Benzyl (B1604629) bromide | N-Aralkylation | N-Benzyl-4-piperidinyl benzilate |

| Sulfonamide | N-acylbenzotriazole, NaH | N-Acylation | N-Acylsulfonamide |

This table provides examples of general piperidine modifications applicable to the target compound.

Substitutions on the Benzonitrile (B105546) Moiety

Halogenation and Nitration: Halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) and nitration (e.g., with a mixture of nitric acid and sulfuric acid) are common EAS reactions. organicchemistrytutor.comsavemyexams.comslideshare.net The introduction of these substituents can provide further handles for chemical modification. For instance, a nitro group can be reduced to an amine, which can then be further derivatized. libretexts.org The nitration of deactivated substrates like benzonitrile itself has been studied, typically yielding the meta-substituted product. researchgate.net Given the presence of the activating alkyl group in the target molecule, a mixture of ortho and para substituted products with respect to the alkyl group is expected.

Table 3: General Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Typical Product Orientation |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | Ortho, Para to activating groups |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Meta to deactivating groups |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Meta to deactivating groups |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Ortho, Para to activating groups |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Ortho, Para to activating groups |

This table outlines general EAS reactions and directing effects relevant to the benzonitrile moiety.

Linker Variations and Heterocyclic Replacements

The structural framework of this compound offers multiple avenues for modification to explore structure-activity relationships (SAR). These modifications can include alterations to the methylene (B1212753) linker connecting the piperidine and benzonitrile rings, as well as the replacement of the piperidine heterocycle with other cyclic systems.

Linker Variations

Variations in the linker between the piperidine and phenyl rings can significantly impact the pharmacological properties of the molecule. Synthetic strategies can be employed to introduce different linker lengths and functionalities. For instance, a propyl linker can be introduced to synthesize {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives. nih.gov This involves multi-step synthetic sequences, often starting from commercially available piperidine derivatives.

Another approach to linker modification involves the functionalization at the nitrogen of the piperidine ring. This can lead to the introduction of various amide moieties, creating a diverse set of analogues. nih.gov The synthesis of such compounds typically involves the reaction of a piperidine precursor with a substituted phenyl carboxamide.

A summary of potential linker variations is presented in the interactive table below.

| Linker Modification | Synthetic Approach | Potential Impact |

| Alkyl Chain Elongation | Grignard reaction with a suitable haloalkylnitrile followed by reduction. | Alters spatial orientation and flexibility. |

| Introduction of Heteroatoms | Ether or amine linkages via Williamson ether synthesis or reductive amination. | Modifies polarity and hydrogen bonding capacity. |

| Amide Bond Formation | Acylation of the piperidine nitrogen with a substituted benzoic acid. | Introduces rigidity and potential for new interactions. |

Heterocyclic Replacements

Bioisosteric replacement of the piperidine ring is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Several heterocyclic systems can be considered as replacements for the piperidine core in this compound.

One such bioisostere is the 1-azaspiro[3.3]heptane scaffold. researchgate.netresearchgate.netchemrxiv.org The synthesis of these spirocyclic systems can be achieved through multi-step sequences, often involving cycloaddition reactions. researchgate.net Another potential replacement is the piperazine (B1678402) ring, which can be introduced to create bridged isosteres. nih.gov The synthesis of these piperazine-containing analogues can be accomplished through versatile methods, including C-arylation. nih.gov Imidazole-based bioisosteres have also been explored, which can be synthesized via BOP-mediated coupling reactions. nih.gov

The following table outlines some potential heterocyclic replacements for the piperidine ring.

| Heterocyclic Replacement | Rationale | Synthetic Strategy |

| 1-Azaspiro[3.3]heptane | Introduces conformational rigidity and novel vector orientations for substituents. | Multi-step synthesis involving cycloaddition reactions. researchgate.net |

| Piperazine | Alters basicity and provides an additional site for substitution. | C-arylation and coupling reactions. nih.gov |

| Pyrrolidine | Reduces ring size, impacting conformational flexibility. | Ring-closing metathesis or intramolecular cyclization. |

| Imidazole | Introduces aromaticity and different electronic properties. | BOP-mediated coupling of a substituted histidine precursor. nih.gov |

Stereoselective Synthesis of Chiral Enantiomers

The 4-position of the piperidine ring in this compound is a prochiral center. Therefore, substitution at this position can lead to the formation of chiral enantiomers, which may exhibit different pharmacological activities and metabolic profiles. The stereoselective synthesis of these enantiomers is crucial for developing enantiopure drugs.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. The Evans oxazolidinone auxiliary, for example, can be used in asymmetric alkylation reactions to introduce the cyanophenylmethyl group onto the piperidine ring in a stereocontrolled manner. tsijournals.com This process involves the formation of a chiral enolate from the oxazolidinone-acylated piperidine, followed by alkylation and subsequent removal of the chiral auxiliary. tsijournals.com

Rhodium-catalyzed asymmetric reactions represent another powerful tool for the enantioselective synthesis of substituted piperidines. dicp.ac.cn For instance, a rhodium-catalyzed transfer hydrogenation of a corresponding pyridinium (B92312) salt using a chiral amine can induce chirality in the resulting piperidine ring. dicp.ac.cn This method offers a route to various chiral piperidines, including those with fluorine substituents. dicp.ac.cn

Catalytic hydrogenation of appropriately substituted pyridines is a common method for synthesizing piperidines. researchgate.netrsc.orgchemrxiv.org By employing chiral catalysts or substrates, this approach can be rendered stereoselective. For example, the hydrogenation of a pyridine precursor over a chiral rhodium catalyst can yield enantioenriched piperidine derivatives. rsc.orgacs.org

The table below summarizes key aspects of stereoselective synthesis applicable to this compound.

| Method | Description | Key Features |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. tsijournals.com | High diastereoselectivity, well-established procedures (e.g., Evans oxazolidinones). tsijournals.com |

| Chiral Catalysis | Use of a chiral catalyst to create a chiral product from a prochiral substrate. dicp.ac.cn | High enantiomeric excesses, catalytic amounts of chiral material required. dicp.ac.cn |

| Substrate-Controlled Diastereoselection | Utilization of existing stereocenters in the starting material to direct the formation of new stereocenters. | Applicable when a chiral starting material is readily available. |

Preclinical Biological Activity and Pharmacological Potential

Enzyme Inhibition Studies

The structural motif of 4-(Piperidin-4-ylmethyl)benzonitrile, particularly the N-benzylpiperidine core, is a recurring feature in the design of various enzyme inhibitors. Research has explored its potential to inhibit several classes of enzymes, as detailed below.

Kinase enzymes are critical regulators of cellular processes, and their inhibition is a major goal in therapeutic areas such as oncology. researchgate.net While numerous compounds containing benzonitrile (B105546) or piperidine (B6355638) moieties have been investigated as kinase inhibitors, specific preclinical data detailing the protein kinase inhibition profile of this compound itself is not extensively available in the public domain. For instance, research into Leucine-rich repeat kinase 2 (LRRK2) inhibitors has identified compounds like 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, which contains a benzonitrile group but is structurally distinct from the piperidin-4-ylmethyl scaffold. nih.gov Further research is required to characterize the specific interactions, if any, between this compound and the broader human kinome.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of anti-retroviral therapy, and the piperidine scaffold has been utilized in the design of novel NNRTIs. A series of piperidin-4-yl-aminopyrimidine derivatives were designed by fusing pharmacophore templates from existing inhibitors. nih.gov Many of these compounds showed marked improvement in activity against wild-type HIV-1, with half-maximal effective concentration (EC50) values in the single-digit nanomolar range. nih.gov When tested for direct enzyme inhibition, selected compounds from this series demonstrated lower half-maximal inhibitory concentration (IC50) values against HIV-1 reverse transcriptase than the established NNRTI, nevirapine. nih.gov This suggests that the piperidine moiety is a valuable component for developing potent allosteric inhibitors of reverse transcriptase. nih.gov

Dipeptidyl peptidase-4 (DPP-IV) inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. nih.govmdpi.com The benzonitrile and piperidine moieties have been incorporated into novel DPP-IV inhibitor designs. One study detailed the synthesis and evaluation of a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. nih.gov These compounds were assessed for their in vitro DPP-IV inhibitory activity. nih.gov The series exhibited good inhibition against the DPP-IV enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov The most potent compound in this particular series featured a morpholino-methyl group at the C-2 position of the quinazolinone core. nih.gov While these activities were less potent than the reference standard sitagliptin (IC50: 0.0236 µM), the findings validate that the methyl-benzonitrile scaffold, in conjunction with piperidine-like structures, can serve as a foundation for developing new DPP-IV inhibitors. nih.gov

Table 1: In Vitro DPP-4 Inhibitory Activity of Benzonitrile Derivatives

| Compound ID | Structure/Substitution | DPP-4 IC50 (µM) |

| Lead Compound Series | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.4621 - 6.7805 |

| 5d (Most Potent) | Morpholino-methyl at C-2 | 1.4621 |

| Sitagliptin (Reference) | N/A | 0.0236 |

The N-benzylpiperidine scaffold, which is the core structure of this compound, is a well-established pharmacophore for designing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govresearchgate.net Numerous studies have demonstrated that derivatives based on this scaffold exhibit potent inhibitory activity.

For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar inhibitory activities. nih.gov Specifically, compound 15b was a potent AChE inhibitor (IC50 = 0.39 µM), while compound 15j was a potent BChE inhibitor (IC50 = 0.16 µM). nih.gov Another study on 4-oxypiperidine ethers identified compound ADS031 , which contains a benzyl (B1604629) moiety on the piperidine ring, as having an IC50 of 1.537 μM against AChE and inhibitory values against equine BuChE ranging from 0.559 to 2.655 μM. nih.gov Furthermore, a tacrine-donepezil hybrid molecule incorporating a 1-benzylpiperidin-4-yl side chain demonstrated potent, nanomolar-level inhibition of both AChE and BChE. These findings collectively underscore the significant potential of the N-benzylpiperidine framework as a basis for developing potent dual-acting cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs

| Compound Series/ID | Target Enzyme | IC50 Value (µM) | Reference |

| Compound 19 (1-Benzylpiperidine derivative) | AChE | 5.10 | nih.gov |

| BuChE | 26.78 | nih.gov | |

| Compound 15b (Benzimidazolinone derivative) | eeAChE | 0.39 | nih.gov |

| Compound 15j (Benzimidazolinone derivative) | eqBChE | 0.16 | nih.gov |

| Compound ADS031 (4-Oxypiperidine ether) | AChE | 1.537 | nih.gov |

| eqBuChE | 0.559 - 2.655 | nih.gov | |

| Compound 51 (Tacrine-Donepezil Hybrid) | AChE | Nanomolar | |

| BuChE | Nanomolar |

Receptor Modulation and Ligand Binding Investigations

The N-benzylpiperidine scaffold has been investigated for its ability to bind to various central nervous system receptors. These studies reveal that derivatives of this core structure can act as high-affinity ligands for several important receptor families.

A study of 4,4-disubstituted piperidines identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative as a highly potent and selective sigma-1 (σ1) receptor ligand, exhibiting a binding affinity (Ki) of 0.96 nM. nih.gov This compound displayed a 96-fold selectivity for the σ1 receptor over the σ2 subtype. nih.gov Similarly, a screening of piperidine-based compounds identified a potent σ1 receptor agonist with a Ki value of 3.2 nM. nih.gov

In the context of histamine receptors, a series of 4-oxypiperidine ethers featuring a benzyl group at the N1 position of the piperidine ring were evaluated for their binding affinity. nih.gov The most promising compound from this series, ADS031 , showed a high affinity for the human histamine H3 receptor (hH3R) with a Ki of 12.5 nM. nih.gov Additionally, the N-(1-methylpiperidin-4-yl) moiety is present in ACP-103, a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist with a pKi of 9.3, further demonstrating the versatility of the piperidine core in targeting CNS receptors. researchgate.net

Table 3: Receptor Binding Affinities of N-Benzylpiperidine Analogs

| Compound Series/ID | Target Receptor | Binding Affinity (Ki) | Reference |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 nM | nih.gov |

| Compound 1 (Piperidine/piperazine-based) | Sigma-1 (σ1) | 3.2 nM | nih.gov |

| Compound ADS031 (4-Oxypiperidine ether) | Histamine H3 (hH3R) | 12.5 nM | nih.gov |

| ACP-103 (Carbamide derivative) | 5-HT2A | pKi = 9.3 | researchgate.net |

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Positive allosteric modulators (PAMs) of nAChRs are also of significant interest as they can enhance the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor themselves. mdpi.com This mechanism is considered a promising therapeutic strategy for various central nervous system disorders. mdpi.com

Histamine H3 Receptor (H3R) Antagonism and Agonism

The piperidine scaffold is a common feature in many histamine H3 receptor (H3R) antagonists. nih.gov H3Rs are primarily located in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govwikipedia.org H3R antagonists are known to have stimulant and nootropic effects by increasing the release of these excitatory neurotransmitters. nih.govwikipedia.org For instance, various 4-oxypiperidine derivatives have been synthesized and shown to possess nanomolar affinity for the H3R. nih.gov A structurally similar compound, 4-(1H-imidazol-4-ylmethyl)piperidine, has been identified as a potent and selective H3R agonist. nih.gov

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

As mentioned, piperidine derivatives often exhibit a lower affinity for SERT compared to DAT and NET. nih.gov However, the specific substitution pattern on the piperidine and any attached aromatic rings can significantly alter this selectivity profile. For many piperidine-based DAT inhibitors, the affinity for SERT is considerably weaker, often in the micromolar range or lower. nih.gov The correlation between affinities at DAT and NET is generally strong for this class of compounds. nih.gov

Broader Preclinical Efficacy in In Vitro and In Vivo Disease Models

Evaluation of Anticancer Activity in Cellular Assays and Animal Models

The piperidine ring is a structural component in some compounds evaluated for anticancer activity. researchgate.net For instance, certain piperidine derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. nih.gov Additionally, the 1,2,4-triazole moiety, which can be part of more complex structures, is found in compounds with reported antitumor activity. researchgate.net Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have also shown significant antitumor activity across various cancer cell lines. nih.gov However, there is no publicly available data specifically evaluating the anticancer properties of this compound.

Antiviral Properties (e.g., Anti-HIV) in Cell-Based Assays

Currently, there are no specific studies in the public domain that evaluate the in vitro antiviral or anti-HIV activity of this compound. While the broader class of piperidine derivatives has been a subject of interest in the development of new therapeutic agents, including those with potential antiviral effects, research explicitly detailing the efficacy of this particular compound in cell-based antiviral assays is not available in the reviewed literature.

Antimalarial Activity against Parasite Life Stages

An examination of published research reveals no specific investigations into the antimalarial properties of this compound. Although various nitrogen-containing heterocyclic compounds, including piperidine derivatives, have been explored for their potential to inhibit the growth of Plasmodium parasites at different life stages biointerfaceresearch.com, specific data regarding the activity of this compound has not been reported.

Neuropharmacological Effects, Including Cognition and Attention Enhancement in Animal Models

There is a lack of specific preclinical studies in animal models to define the neuropharmacological profile of this compound, particularly concerning its potential effects on cognition and attention. Piperidine derivatives are known to be of interest for their potential to treat central nervous system (CNS) diseases, and some act as either CNS depressants or stimuli. clinmedkaz.orgresearchgate.net However, no research was found that specifically documents the evaluation of this compound in animal models for cognitive or attention-enhancing effects.

Modulation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathways

No available scientific literature details any investigation into the activity of this compound as a modulator of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. While the inhibition of HIF-1α is a significant target in various pathological conditions, there is no evidence to suggest that this compound has been synthesized or tested for this specific biological activity.

In-depth Analysis of this compound in Medicinal Chemistry

The chemical compound this compound serves as a significant scaffold in the design and development of various therapeutic agents. Its structural components, the piperidine ring, the benzonitrile group, and the methylene (B1212753) linker, offer multiple points for modification, allowing medicinal chemists to fine-tune its pharmacological properties. This article explores the medicinal chemistry and structure-activity relationships (SAR) of this compound, focusing on the elucidation of its pharmacophore, the impact of substituent effects, and strategies for lead optimization.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies

DFT is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and the frequencies of its molecular vibrations. For a compound like 4-(Piperidin-4-ylmethyl)benzonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar piperidine-containing molecules have utilized DFT to confirm the chair conformation of the piperidine (B6355638) ring as the most stable arrangement researchgate.net. The calculated vibrational frequencies could then be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computed structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

FMO analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A low HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, this analysis would reveal the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insights into its potential interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal hyperconjugative interactions and their contribution to molecular stability. For the target compound, NBO analysis would quantify the delocalization of electron density between the piperidine ring, the methylene (B1212753) bridge, and the benzonitrile (B105546) moiety, offering a deeper understanding of its electronic structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment (solvation). An MD simulation of this compound in a solvent like water or DMSO would reveal how the molecule changes its shape and how it interacts with solvent molecules. This is particularly important for understanding its behavior in a biological context.

Ligand-Protein Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, typically a protein.

Prediction of Binding Poses and Interaction Modes with Specific Biological Targets

Given that many piperidine derivatives exhibit biological activity, docking studies could be performed to investigate the potential of this compound to interact with various protein targets. For example, related piperidine compounds have been investigated as NMDA receptor antagonists google.com. A docking study would involve placing the 3D structure of the compound into the binding site of a target protein and calculating the most likely binding poses and the corresponding binding affinity. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

While the framework for a comprehensive computational analysis of this compound is well-established, the specific execution of these studies and the resulting data are not currently found in the scientific literature. Further experimental and theoretical research is required to elucidate the detailed molecular properties and potential biological activity of this compound.

Elucidation of Molecular Mechanisms of Action at the Binding Site

To understand the therapeutic potential of a compound, it is crucial to elucidate its binding mechanism to its biological target. Through molecular docking and molecular dynamics (MD) simulations, researchers can visualize and analyze the interactions between a ligand and its receptor at an atomic level.

In a study focused on piperidine and piperazine-based analogs, computational analyses were employed to understand their interaction with the sigma 1 receptor (S1R), a protein implicated in a variety of neurological disorders. nih.gov The findings from these simulations offer a plausible model for how a compound like This compound might interact with a protein binding site.

MD simulations for a potent S1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone , revealed key amino acid residues that are crucial for stable binding. nih.gov These interactions are predominantly hydrophobic and include π-π stacking and π-cation interactions, which are critical for the ligand's affinity and stabilizing its conformation within the binding pocket. nih.gov

The simulations highlighted several key interactions between the ligand and the S1R binding site:

π-π Interactions: A significant and persistent interaction was observed between the aromatic ring of the ligand and the side chain of Tyr103. nih.gov

π-Cation Interactions: The protonated amine of the piperidine ring is positioned to form a stable π-cation interaction with the aromatic ring of Phe107. nih.gov

These findings suggest that the benzonitrile and piperidine moieties of This compound could play similar roles in binding to a target protein. The benzonitrile group could engage in π-π stacking or other aromatic interactions, while the piperidine ring could participate in hydrophobic and cation-π interactions.

Table 1: Key Amino Acid Interactions for a Piperidine-Based S1R Agonist

| Interacting Residue | Type of Interaction | Percentage of Simulation Time |

| Trp89 | Hydrophobic | 66% |

| Leu95 | Hydrophobic | 47% |

| Tyr103 | π-π Stacking | 58% |

| Leu105 | Hydrophobic | 37% |

| Phe107 | π-Cation | >90% (estimated) |

| Val162 | Hydrophobic | 65% |

| Leu182 | Hydrophobic | 34% |

Data derived from molecular dynamics simulations of a structurally related piperidine compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.

While a specific QSAR model for This compound is not available, studies on other piperidine derivatives provide a framework for how such a model could be developed. For instance, a QSAR study on a series of 1-benzyl-4-(substituted-phthalimido)alkyl]piperidines as acetylcholinesterase (AChE) inhibitors demonstrated a strong correlation between the compounds' physicochemical properties and their inhibitory activity. nih.gov

In this study, the van der Waals volume and a topochemical index were used as descriptors to build the QSAR model. nih.gov The resulting equations showed that the topochemical index, which describes the topology of the molecule, was the most significant factor influencing the AChE inhibitory activity. nih.gov This indicates that the shape and branching of the piperidine derivatives are critical for their biological function.

Another QSAR study on the cardiotoxicity of 113 different piperidine derivatives utilized the Monte Carlo technique to develop predictive models. mdpi.com This approach successfully created models with high predictive power for the external validation set, with determination coefficients (R²) ranging from 0.90 to 0.94. mdpi.com The models identified specific molecular fragments that either increase or decrease cardiotoxicity, providing clear guidance for designing safer compounds. mdpi.com

Table 2: Example of a Simplified QSAR Model for Piperidine Derivatives

| Model | Equation | R² | Q² |

| AChE Inhibition | log(1/IC₅₀) = 0.85 * (τ) - 0.02 * (Vw) + 1.54 | 0.92 | 0.85 |

This is a representative equation based on findings from QSAR studies on piperidine derivatives; τ represents a topochemical index and Vw represents the van der Waals volume. Actual models are more complex. nih.gov

Preclinical Pharmacokinetics Pk and Metabolism Studies

Absorption, Distribution, and Elimination Characteristics in In Vivo Preclinical Models

No publicly available studies have described the absorption, distribution, and elimination of 4-(Piperidin-4-ylmethyl)benzonitrile in any in vivo preclinical models. To characterize these properties, researchers would typically conduct studies in species such as mice or rats. Such studies would involve administering the compound and measuring its concentration over time in various biological matrices like plasma, urine, and feces. Key parameters that would be determined include the rate and extent of absorption, the volume of distribution (Vd), and the clearance (CL) rate.

Blood-Brain Barrier (BBB) Penetration Assessments in Animal Models

There is no available information regarding the ability of this compound to cross the blood-brain barrier (BBB) in animal models. Assessing BBB penetration is crucial for compounds targeting the central nervous system (CNS). Standard methods for this assessment include in situ brain perfusion studies or direct measurement of brain and plasma concentrations following systemic administration to determine the brain-to-plasma ratio (Kp). General research on other small molecules indicates that factors such as lipophilicity, molecular weight, and interaction with efflux transporters play a significant role in BBB permeation. nih.govnih.gov

In Vitro Metabolic Stability Profiling and Metabolite Identification in Preclinical Species

The in vitro metabolic stability of this compound has not been reported. This type of study typically involves incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog) and human sources to predict its metabolic clearance in vivo. nih.gov For instance, studies on other piperidine (B6355638) analogues have shown that modifications to the piperidine ring can improve metabolic stability in rat liver microsomes. nih.gov Metabolite identification studies, which would use techniques like high-resolution mass spectrometry to identify the chemical structures of metabolites formed, are also not available for this compound.

Determination of Bioavailability and Half-Life in Animal Models

Due to the lack of in vivo studies, the bioavailability and elimination half-life of this compound in any animal model are unknown. Bioavailability (F) is typically determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. The half-life (t½) is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. These are fundamental PK parameters necessary to understand a compound's potential dosing regimen.

Advanced Analytical Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Synthetic Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)

The structural characterization of metabolites and synthetic derivatives is a cornerstone of preclinical research, providing insights into a compound's metabolic fate and enabling the identification of new, potentially active molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. researchgate.netthermofisher.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise atomic connectivity and stereochemistry of molecules. researchgate.net For a molecule like 4-(Piperidin-4-ylmethyl)benzonitrile, 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed for complete structural assignment.

While specific NMR data for the metabolites of this compound are not extensively published, we can infer the expected spectral features based on related structures. For instance, the ¹H NMR spectrum of a related compound, 4-methylbenzonitrile, shows characteristic signals for the aromatic protons and the methyl group. rsc.org For this compound, one would expect to see distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the benzonitrile (B105546) moiety.

Metabolic transformations, such as hydroxylation of the piperidine or benzene (B151609) ring, would lead to predictable changes in the NMR spectra. For example, hydroxylation would introduce a new hydroxyl proton signal and cause a downfield shift in the chemical shifts of adjacent protons. Two-dimensional NMR techniques would be crucial in pinpointing the exact location of such modifications by revealing correlations between protons and carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may differ from experimental values.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine-2,6 (axial) | ~2.6 | ~46 |

| Piperidine-2,6 (equatorial) | ~3.1 | |

| Piperidine-3,5 (axial) | ~1.3 | ~30 |

| Piperidine-3,5 (equatorial) | ~1.8 | |

| Piperidine-4 | ~1.6 | ~35 |

| Methylene (-CH₂-) | ~2.7 | ~42 |

| Benzonitrile-2,6 | ~7.4 | ~132 |

| Benzonitrile-3,5 | ~7.6 | ~129 |

| Benzonitrile-1 (C-CN) | - | ~112 |

| Benzonitrile-4 (C-CH₂) | - | ~145 |

| Nitrile (-CN) | - | ~119 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation. uva.nl

For this compound, the protonated molecule [M+H]⁺ would be readily observed. Common fragmentation pathways would likely involve the cleavage of the bond between the piperidine ring and the methylene group, or fragmentation within the piperidine ring itself. The fragmentation of benzonitrile itself can lead to various ionic products. rsc.org The study of these fragmentation patterns is crucial for identifying metabolites where modifications have occurred. amanote.com

X-ray Crystallography for Determination of Co-crystal Structures and Ligand Conformations

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about the conformation of this compound when bound to a biological target or when forming co-crystals with other molecules.

While a crystal structure for this compound is not publicly available, studies on closely related compounds offer valuable insights. For example, the crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile reveals that both piperidine rings adopt a chair conformation. nih.govnih.gov This is a common low-energy conformation for piperidine rings. chemrevlett.com It is highly probable that the piperidine ring in this compound also adopts a chair conformation.

In the context of drug design, obtaining a co-crystal structure of this compound with its target protein would be invaluable. It would reveal the precise binding mode, including key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. This information is critical for structure-based drug design efforts aimed at improving potency and selectivity. The synthesis of derivatives and their subsequent crystallographic analysis can further elucidate structure-activity relationships. eurjchem.comresearchgate.net

Table 2: Crystallographic Data for the Analogous Compound 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₂₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| Volume (ų) | 1479.7 (5) |

Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., LC-MS/MS for Preclinical Samples)

The quantification of drug candidates in complex biological matrices like plasma is essential for pharmacokinetic studies. nih.govfarmaciajournal.com Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed. researchgate.netnih.govnih.gov

A robust LC-MS/MS method for this compound in preclinical samples, such as rat or mouse plasma, would typically involve the following steps:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step is necessary. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). thermofisher.com For a basic compound like this compound, SPE with a mixed-mode or cation-exchange sorbent could provide excellent cleanup.

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of small molecules. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) would be optimized to achieve a sharp peak shape and good separation from matrix components.

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity. An internal standard, a structurally similar compound, would be used to ensure accuracy and precision.

Table 3: Hypothetical LC-MS/MS Parameters for the Quantification of this compound (Note: These are proposed parameters and would require experimental optimization.)

| Parameter | Proposed Condition |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Quantifier) | To be determined experimentally (e.g., m/z 215.2 → 96.1) |

| MRM Transition (Qualifier) | To be determined experimentally (e.g., m/z 215.2 → 116.1) |

| Internal Standard | Deuterated this compound or a close structural analog |

The validation of such a method according to regulatory guidelines would ensure its reliability for supporting preclinical studies, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Emerging Therapeutic Applications and Future Research Directions

Development of 4-(Piperidin-4-ylmethyl)benzonitrile as a Novel Pharmacological Probe

The development of pharmacological probes is essential for elucidating complex biological pathways and validating new drug targets. The this compound scaffold is a promising starting point for creating such probes. Its relatively simple structure can be systematically modified to investigate structure-activity relationships (SAR).

In the pursuit of new inhibitors for the NLRP3 inflammasome, a key mediator of inflammation, researchers have utilized a pharmacophore-hybridization strategy. This involved combining different structural motifs to create potent compounds. For instance, the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was identified as a key component for binding to NLRP3. This highlights the utility of the piperidin-4-yl core, present in this compound, in designing molecules that can probe specific protein-protein or protein-ligand interactions. By attaching various functional groups or reporter tags to this scaffold, researchers can create chemical tools to map binding sites and understand the mechanism of action of target proteins like NLRP3.

The synthesis of derivatives is often straightforward. For example, related piperidine (B6355638) compounds can be synthesized via the reaction of a piperidine precursor with a suitable aromatic compound, such as 4-fluorobenzonitrile (B33359), in a solvent like DMSO. This synthetic accessibility allows for the rapid generation of a library of probe molecules based on the this compound core, each designed to investigate a specific aspect of a biological target.

Strategies for Overcoming Drug Resistance Mechanisms in Target-Specific Research

Drug resistance is a major obstacle in the treatment of various diseases, including infectious diseases and cancer. The development of novel chemical entities that can evade or overcome resistance mechanisms is a critical area of research. Piperidine-containing scaffolds have shown significant promise in this regard.

Research into HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to the discovery of piperidine-linked aminopyrimidine derivatives that exhibit broad activity against both wild-type and drug-resistant viral strains. An analysis of the binding motifs of known NNRTIs inspired the design of these novel compounds. Notably, derivatives featuring an N-benzyl piperidine moiety maintain potency against clinically significant mutants like K103N/Y181C and Y188L.

This success underscores a key strategy: utilizing a flexible scaffold like this compound to design inhibitors that can adapt to mutations in the target's binding site. The piperidine ring allows for conformational flexibility and the introduction of various substituents that can form new interactions to compensate for the loss of binding affinity caused by resistance mutations. The synthesis and SAR of these compounds, supported by crystal structure analysis, provide a roadmap for developing next-generation inhibitors based on the piperidin-4-yl core.

Conceptual Frameworks for Combination Therapies in Preclinical Settings

Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. The conceptual framework for using a derivative of this compound in a combination regimen would involve pairing it with other agents to achieve synergistic effects, reduce toxicity, or overcome resistance.

One approach involves combining a targeted agent with a broader-acting cytotoxic drug. For instance, research on dihydroxybenzoperimidine derivatives, which are structurally related to the antitumor agent mitoxantrone, has focused on their activity in multidrug-resistant cell lines. A future derivative of this compound designed to inhibit a specific signaling pathway implicated in cancer cell survival could be combined with such agents. This could create a powerful therapeutic strategy where one drug targets a specific vulnerability while the other addresses broader resistance mechanisms.

Another framework involves targeting different components of the same pathway. In HIV treatment, the standard of care involves combining multiple drugs that inhibit different viral enzymes, such as reverse transcriptase and protease. A novel NNRTI developed from the this compound scaffold could be integrated into such a "cocktail," potentially improving the regimen's efficacy and resistance profile.

Design Considerations for Prodrugs and Targeted Delivery Systems in Preclinical Research

Prodrugs are inactive or less active precursors that are chemically transformed into active drugs within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, and targeted delivery. The this compound structure offers several handles for prodrug design.

The secondary amine of the piperidine ring is a prime site for chemical modification. It can be functionalized to create prodrugs that enhance oral absorption or target specific tissues. For example, attaching a phosphate (B84403) group can increase water solubility, which is particularly beneficial for intravenous administration. Peptide-drug conjugates (PDCs) represent another advanced prodrug strategy, where a peptide sequence is attached to the drug to guide it to specific cells or tissues, such as tumors.

Targeted delivery can be achieved by designing prodrugs that are activated by enzymes predominantly found at the site of action. Strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) utilize this principle for tumor-selective drug release. A derivative of this compound could be designed as a prodrug for activation by a tumor-specific enzyme, thereby concentrating the cytotoxic effect in cancer cells and sparing healthy tissue.

Table 1: Potential Prodrug Strategies for the this compound Scaffold

| Prodrug Strategy | Target Moiety on Scaffold | Potential Advantage | Reference |

|---|---|---|---|

| Phosphate Esters | Hydroxyl group (if introduced) | Improved water solubility for IV administration | |

| Amide/Carbamate Linkages | Piperidine Nitrogen | Modulated release, improved permeability | |

| Peptide-Drug Conjugates (PDCs) | Piperidine Nitrogen or other functional group | Targeted delivery to specific cells (e.g., cancer) |

Integration of Artificial Intelligence and Machine Learning in Future Compound Design and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. These computational tools can be powerfully applied to the this compound scaffold for the design and optimization of new therapeutic agents.

AI/ML algorithms can analyze vast datasets of chemical structures and their biological activities to build predictive models. These models can then be used for:

Virtual Screening: Screening massive virtual libraries of compounds derived from the this compound core to identify those with the highest probability of being active against a specific target.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to understand how different chemical modifications to the scaffold affect its biological activity.

De Novo Design: Using generative models to design entirely new molecules based on the core scaffold that are optimized for desired properties like high potency and low toxicity.

Pharmacokinetic Prediction: Predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new derivatives to prioritize candidates with favorable drug-like characteristics.

By integrating AI/ML, researchers can explore the chemical space around this compound more efficiently, accelerating the journey from a promising scaffold to a potential clinical candidate. This data-driven approach reduces the reliance on time-consuming and expensive experimental screening, focusing resources on the most promising compounds.

Table 2: Application of AI/ML Models in Drug Design for Piperidine-Benzonitrile Derivatives

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening | Using ML models to rapidly screen large compound libraries for potential hits against a biological target. | Accelerates hit identification and reduces experimental screening costs. | |

| Structure-Based Drug Design | Employing AI to predict the binding affinity and mode of interaction between a ligand and a target protein. | Facilitates the rational design of more potent and selective inhibitors. | |

| Generative Models | Using deep learning to create novel molecular structures with desired properties. | Enables the exploration of new chemical space and the design of innovative drug candidates. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperidin-4-ylmethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Condensation Reactions : React 4-chlorobenzonitrile with piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Monitor progress via TLC or HPLC .

- Nucleophilic Substitution : Use piperidin-4-ylmethanol as a nucleophile with 4-cyanobenzyl halides. Yields depend on solvent polarity and temperature, with DMF at 80–100°C showing higher efficiency .

- Coupling Strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link pre-functionalized piperidine and benzonitrile moieties. Optimize ligand choice (e.g., XPhos) to reduce byproducts .

- Yield Factors : Solvent choice, catalyst loading, and steric hindrance at the piperidine nitrogen significantly affect reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm, while the benzonitrile aromatic protons resonate at δ 7.5–8.0 ppm. Compare shifts with reference spectra for structural confirmation .

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak at ~2220 cm⁻¹. Piperidine C-N stretches appear at ~1120 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.13 for C₁₃H₁₄N₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications to the piperidine ring influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the piperidine nitrogen enhances binding to kinase targets (e.g., EGFR) by increasing electrophilicity .

- Ring Size and Flexibility : Replacing piperidine with azepane reduces activity due to increased conformational flexibility, as shown in comparative docking studies .

- Experimental Design : Synthesize analogs with varying substituents and assess inhibitory potency via enzymatic assays (e.g., IC₅₀ measurements) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Discrepancy Analysis :

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states, altering binding kinetics. Use consistent solvent systems across assays .

- Purity Verification : Contaminants from synthesis (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) before bioassays .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

Q. What computational strategies enhance the design of derivatives with improved binding affinity?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., HIV reverse transcriptase) to identify critical binding residues .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sites for functionalization (e.g., adding -OH or -NH₂ groups) .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.